Enantiomeric Identity: (R)- vs. (S)-Configured C-2 Center Determines Absolute Stereochemical Outcome
The target compound is the (R)-enantiomer with the C-2 chiral center having the R absolute configuration (SMILES: O=C(O)[C@H](CC1=CC(OC)=CC=C1OC)CNC(OC(C)(C)C)=O), as confirmed by the InChI Key MVPCYWLWXMSRMB-GFCCVEGCSA-N . The (S)-enantiomer (CAS 1260607-03-1) features the opposite configuration at C-2 (SMILES: O=C(O)[C@@H](CC1=CC(OC)=CC=C1OC)CNC(OC(C)(C)C)=O) . Both are supplied at ≥98% purity (HPLC) . In peptide and peptidomimetic synthesis, the C-2 configuration of the β-amino acid building block dictates the backbone torsional angles (φ, θ, ψ) adopted upon incorporation, thereby controlling the overall three-dimensional fold of the target molecule [1].
| Evidence Dimension | Absolute configuration at C-2 chiral center |
|---|---|
| Target Compound Data | (R)-configuration: [C@H] stereodescriptor; InChI Key MVPCYWLWXMSRMB-GFCCVEGCSA-N; purity 98% |
| Comparator Or Baseline | (S)-enantiomer: [C@@H] stereodescriptor; CAS 1260607-03-1; purity 98% |
| Quantified Difference | Opposite absolute configuration (R vs. S); no difference in nominal purity (both 98%) |
| Conditions | Stereochemical assignment by X-ray crystallography or NMR chiral shift reagents (vendor data); purity by HPLC, NMR, and GC per batch Certificate of Analysis |
Why This Matters
Procurement of the correct enantiomer is essential when the C-2 configuration maps onto a specific diastereomer in the final target; incorrect enantiomer selection would yield the mirror-image diastereomer with potentially abolished or inverted biological activity.
- [1] Cheng, R.P.; Gellman, S.H.; DeGrado, W.F. β-Peptides: From Structure to Function. Chemical Reviews, 2001, 101(10), 3219-3232. View Source
